molecular formula C25H20ClNO4 B11279157 4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid

4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid

Cat. No.: B11279157
M. Wt: 433.9 g/mol
InChI Key: YLJWUIILQTWLQY-UHFFFAOYSA-N
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Description

4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID is a complex organic compound that features a pyrrole ring substituted with chlorophenyl, methylphenyl, and benzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with an appropriate amine to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as an antimicrobial agent, while the benzoic acid moiety contributes to its ability to interact with biological targets .

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)-5-oxo-2H-pyrrol-2-yl]benzoic acid

InChI

InChI=1S/C25H20ClNO4/c1-15-2-6-17(7-3-15)21-22(18-8-10-19(11-9-18)25(30)31)27(24(29)23(21)28)14-16-4-12-20(26)13-5-16/h2-13,22,28H,14H2,1H3,(H,30,31)

InChI Key

YLJWUIILQTWLQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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